molecular formula C10H8BrN3O B13312703 1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one

1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one

Cat. No.: B13312703
M. Wt: 266.09 g/mol
InChI Key: YLVHQLNQIHRZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound featuring a pyridine core substituted with a 4-bromo-pyrazole moiety at the 6-position and an acetyl group at the 3-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between pyridine and pyrazole derivatives, followed by functionalization of the ketone group .

Properties

Molecular Formula

C10H8BrN3O

Molecular Weight

266.09 g/mol

IUPAC Name

1-[6-(4-bromopyrazol-1-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C10H8BrN3O/c1-7(15)8-2-3-10(12-4-8)14-6-9(11)5-13-14/h2-6H,1H3

InChI Key

YLVHQLNQIHRZAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)N2C=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Preparation Methods

Multi-step Organic Synthesis from Precursors

The synthesis of 1-[6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one generally begins with the preparation of the pyrazole and pyridine building blocks, followed by their coupling. The key steps include:

  • Formation of the brominated pyrazole intermediate.
  • Functionalization of the pyridine ring at the 3-position with an ethanone group.
  • Coupling of the pyrazole and pyridine units through nitrogen substitution.

Control over reaction conditions such as temperature, solvent, and reaction time is critical to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of intermediates and final products.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are central to the preparation of this compound, especially for forming carbon-nitrogen and carbon-carbon bonds between heterocyclic units. The methods include:

  • Suzuki coupling using boronic acids.
  • Sonogashira coupling with alkynes.
  • Heck and Stille couplings for arylation and vinylation.

These reactions allow the selective functionalization of pyrazole triflates or halides, facilitating the construction of ortho-substituted pyrazoles and pyridines with acetyl groups in the proper positions.

Example Synthetic Scheme for Pyrazole Functionalization:
Step Reagents/Conditions Product Description Yield (%)
1 Bromination of 3-hydroxy-1-phenyl-pyrazole with Br2 in CHCl3 4-Bromo-3-hydroxy-1-phenyl-pyrazole 75
2 Benzylation with benzyl chloride, NaH in DMF O-Benzylated pyrazole derivative 73-85
3 Bromine-lithium exchange with n-BuLi, quenching with DMF at -78 °C 3-Formylated pyrazole intermediate 70
4 Vilsmeier-Haack formylation (POCl3, DMF) Alternative aldehyde preparation 60
5 Triflation with triflic anhydride (Tf2O), triethylamine (TEA) in DCM Pyrazole triflate intermediate 83

This sequence exemplifies the preparation of pyrazole intermediates that can be further coupled with pyridine derivatives.

Cascade and Multicomponent Syntheses

Recent advances include cascade and multicomponent reactions to assemble 2-(pyrazol-3-yl)pyridines from α-bromoketones and pyrazoles. For example, α-bromoketones react with N-tosylhydrazide and 2-ethynylpyridine in the presence of potassium carbonate in acetonitrile under nitrogen atmosphere at elevated temperatures to yield the desired pyrazolylpyridine derivatives. This method allows a one-pot synthesis with fewer purification steps.

Reaction Conditions and Optimization

  • Solvents: Common solvents include acetonitrile (CH3CN), tetrahydrofuran (THF), and dichloromethane (DCM).
  • Temperature: Reactions are typically conducted between room temperature and 110 °C depending on the step.
  • Atmosphere: Nitrogen atmosphere is often used to prevent oxidation and moisture interference.
  • Catalysts: Palladium complexes such as Pd(PPh3)4 are employed for cross-coupling reactions.
  • Bases: Potassium carbonate (K2CO3) and triethylamine (TEA) are common bases.

Characterization and Analytical Data

Summary Table of Key Synthetic Steps

Compound/Intermediate Key Reagents/Conditions Purpose/Transformation Yield (%)
3-Hydroxy-1-phenyl-1H-pyrazole Commercial starting material Pyrazole core -
4-Bromo-3-hydroxy-1-phenyl-pyrazole Br2, CHCl3, rt Bromination of pyrazole ring 75
O-Benzyl-4-bromo-1-phenyl-1H-pyrazole BnCl, NaH, DMF, 0-60 °C Protection of hydroxyl group 73-85
3-Formylated pyrazole intermediate n-BuLi, DMF, -78 °C Introduction of formyl group 70
Pyrazole triflate intermediate Tf2O, TEA, DCM, rt Activation for Pd-catalyzed coupling 83
This compound Pd-catalyzed cross-coupling Final coupling to assemble target compound Variable

Research Findings and Applications

  • The brominated pyrazole moiety enhances reactivity, enabling further functionalization for pharmaceutical lead compounds.
  • The acetyl group on the pyridine ring provides a site for further derivatization or biological activity modulation.
  • The synthetic routes described allow for the preparation of diverse derivatives by varying the coupling partners.
  • These compounds have been investigated for enzyme inhibition and receptor binding, showing promising biological activity profiles.

Chemical Reactions Analysis

1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a pyridine ring. It has applications in medicinal chemistry, biological studies, and material science.

Scientific Research Applications

This compound has several scientific research applications:

  • Medicinal Chemistry It is used as a building block in the synthesis of potential therapeutic agents.
  • Biological Studies The compound is studied for its interactions with biological targets, including enzymes and receptors.
  • Material Science It is explored for its potential use in the development of new materials with unique properties.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Substitution Reactions The bromine atom can be substituted with other nucleophiles under appropriate conditions.
  • Oxidation and Reduction The compound can be oxidized or reduced to form different derivatives.
  • Coupling Reactions It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts, and the major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the heterocyclic rings play crucial roles in binding to these targets, influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-[6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

  • Structural Difference : Fluorine replaces bromine at the pyrazole 4-position.
  • Impact : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase electron-withdrawing effects compared to bromine. This enhances metabolic stability but may lower reactivity in nucleophilic substitutions .
  • Applications : Preferred in drug candidates requiring improved pharmacokinetic profiles.

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

  • Structural Difference : Incorporates a dihydropyrazole ring and aryl substituents.
  • The 4-bromophenyl group enhances lipophilicity .
  • Crystallography : Reported crystal structures (SHELX-refined) reveal planar pyrazole and pyridine rings, with intermolecular hydrogen bonding influencing packing stability .

Chain-Length Variants

1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one

  • Structural Difference: Butanone chain replaces ethanone.
  • However, steric bulk may hinder interactions with compact binding pockets .
  • Synthesis : Prepared via Claisen-Schmidt condensation, demonstrating adaptability in ketone chain elongation .

Heterocyclic Modifications

1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone

  • Structural Difference : Imidazo[1,2-a]pyridine replaces pyridine-pyrazole system.
  • Impact: The fused imidazole ring introduces π-π stacking capability and basicity, useful in kinase inhibitor design.
  • Safety : Classified under GHS guidelines with specific handling requirements for brominated intermediates .

Triazole Derivatives (e.g., 1-(6-(4-Bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone)

  • Structural Difference: Triazole replaces pyrazole, and phenoxy groups are introduced.
  • Impact : Triazole’s hydrogen-bonding capacity and metabolic stability enhance antifungal activity (e.g., EC50 = 0.27 mg/L against Rhizoctonia solani) .
  • Applications : Broad-spectrum agrochemical agents due to dual halogen and triazole pharmacophores .

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities References
1-[6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one Pyridine-pyrazole, Br at pyrazole 4 281.12 g/mol Intermediate for drug synthesis
1-[6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one F at pyrazole 4 221.20 g/mol Enhanced metabolic stability
1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)ethanone Fused imidazo-pyridine 265.07 g/mol Kinase inhibition potential
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)pyrazol-1-yl]butan-1-one Butanone chain, dihydropyrazole 388.24 g/mol Improved lipophilicity

Research Findings and Trends

  • Electronic Effects : Bromine’s polarizability enhances halogen bonding in target interactions, whereas fluorine optimizes ADME properties .
  • Biological Activity : Triazole-containing derivatives exhibit superior antifungal activity compared to pyrazole analogs, likely due to enhanced target binding .
  • Synthetic Flexibility : SHELX-based crystallography confirms structural precision in pyrazole-pyridine systems, aiding rational drug design .

Biological Activity

1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a brominated pyrazole moiety linked to a pyridine ring, which may influence its interaction with various biological targets.

The molecular formula of this compound is C10H8BrN3OC_{10}H_{8}BrN_{3}O with a molecular weight of 266.09 g/mol. Its structure includes a bromine atom, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC10H8BrN3O
Molecular Weight266.09 g/mol
IUPAC Name1-[6-(4-bromopyrazol-1-yl)pyridin-3-yl]ethanone
InChIInChI=1S/C10H8BrN3O/c1-7(15)8-2-3-10(12-4-8)14-6-9(11)5-13-14/h2-6H,1H3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the heterocyclic rings enhances its binding affinity, influencing various biological pathways such as:

Antimicrobial Activity: The compound has shown potential in inhibiting the growth of various bacteria and fungi. Studies indicate that halogenated compounds often exhibit enhanced antimicrobial properties due to their ability to disrupt cellular processes.

Anticancer Properties: Preliminary research suggests that derivatives of this compound may have anticancer effects by inducing apoptosis in cancer cells or inhibiting tumor growth through interference with signaling pathways.

Biological Activity Studies

Recent studies have focused on the antibacterial and antifungal properties of similar compounds, providing insights into the potential efficacy of this compound.

Case Study: Antimicrobial Activity

In vitro testing has demonstrated that related compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural motifs reported minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeMIC (mg/mL)Activity Type
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amPyrazole-Pyridine Hybrid0.004Antibacterial
3-Bromo-1H-pyrazolo[3,4-d]pyrimidinPyrazolo-Pyrimidine0.0195Antifungal
6-Bromo-1H-pyrazolo[4,3-c]pyridinePyrazolo-Pyridine0.0098Antimicrobial

Q & A

Q. What are the common synthetic routes for preparing 1-[6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-YL]ethan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the pyrazole ring via condensation of hydrazine with a diketone precursor.
  • Step 2: Bromination at the 4-position of the pyrazole using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Step 3: Coupling the brominated pyrazole to a pyridine scaffold via Suzuki-Miyaura or Ullmann cross-coupling, followed by acetylation to introduce the ethanone moiety.
    Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of palladium catalysts (e.g., Pd(PPh₃)₄) to improve yield .

Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?

  • X-ray crystallography provides precise bond lengths (e.g., C–C: 1.4995 Å, C–N: 1.5370 Å) and angles (e.g., C18–N1–N2: 123.57°), validating the pyrazole-pyridine linkage .
  • NMR spectroscopy identifies protons on the pyrazole (δ 7.8–8.2 ppm) and pyridine (δ 8.5–9.0 ppm) rings. The acetyl group appears as a singlet near δ 2.5 ppm in 1^1H NMR .
  • IR spectroscopy confirms the ketone group (C=O stretch at ~1700 cm⁻¹) and aromatic C–Br vibrations (550–650 cm⁻¹) .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

  • Antimicrobial testing: Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
  • Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases linked to the pyrazole scaffold’s known activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for brominated pyrazole derivatives?

  • Controlled bromination: Use NBS instead of Br₂ to minimize side reactions (e.g., di-bromination) .
  • Purification techniques: Compare column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (ethanol/water) to isolate high-purity products .
  • Analytical validation: Employ HPLC-MS to quantify impurities and correlate with yield discrepancies .

Q. What experimental designs are optimal for studying the environmental stability of this compound?

  • Degradation studies: Use a split-plot design with variables like pH (4–10), UV exposure, and microbial activity. Monitor degradation via LC-MS/MS .
  • Sorption experiments: Batch testing with soil matrices (clay, organic matter) to calculate partition coefficients (Kd) .
  • Ecotoxicity: Microcosm assays evaluating effects on Daphnia magna or algal growth .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • DFT calculations: Optimize geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., pyrazole C4) for cross-coupling reactions .
  • Molecular docking: Simulate binding to kinase ATP pockets (e.g., EGFR) to prioritize synthetic targets .
  • Reaction kinetics: Model activation energies for bromination using Gaussian09 to refine experimental conditions .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

  • Solvent screening: Test polar aprotic solvents (DMF, DMSO) vs. ethanol/acetone mixtures (1:1) to induce slow evaporation .
  • Temperature gradients: Gradual cooling from 50°C to 4°C to enhance crystal lattice formation .
  • Hydrogen bonding analysis: Use Mercury software to identify potential H-bond donors (e.g., pyrazole N–H) directing crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.